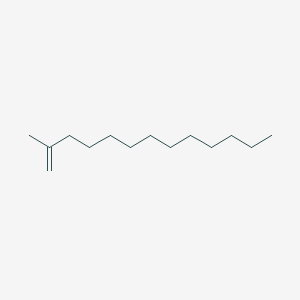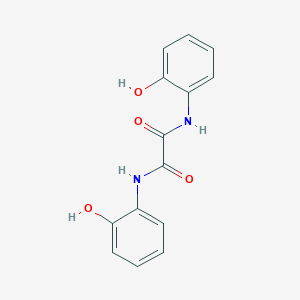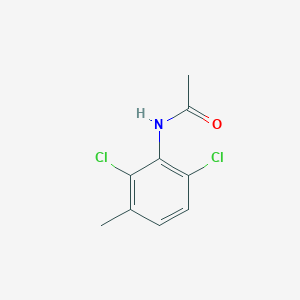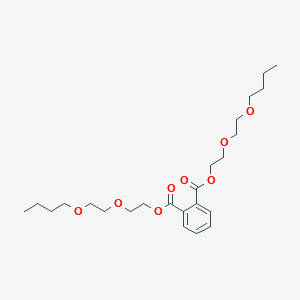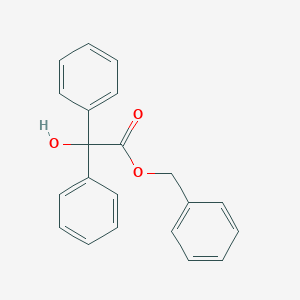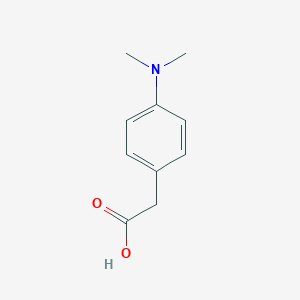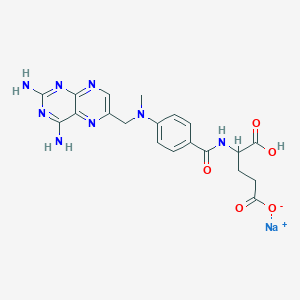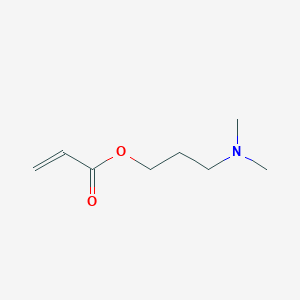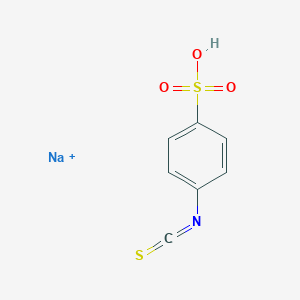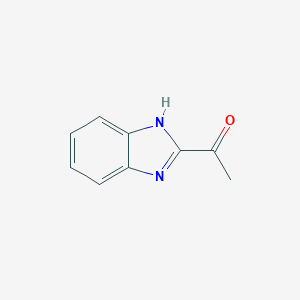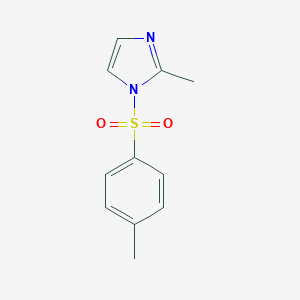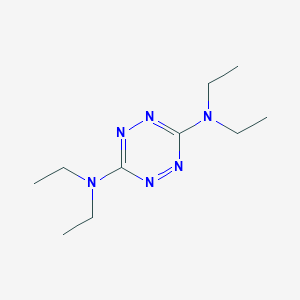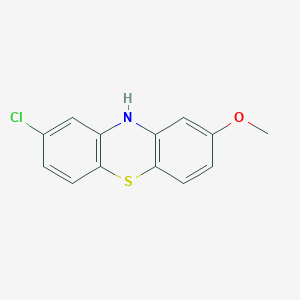
2-Chloro-8-methoxy-10H-phenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-8-methoxy-10H-phenothiazine, also known as methoxchlor or Moxadil, is a chemical compound that belongs to the phenothiazine family. It is a yellow crystalline powder that is commonly used in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-8-methoxy-10H-phenothiazine is not fully understood. However, it is believed to act by binding to specific receptors in the brain and altering their activity. It has been shown to have a high affinity for dopamine receptors, which may explain its antipsychotic properties.
Efectos Bioquímicos Y Fisiológicos
2-Chloro-8-methoxy-10H-phenothiazine has been shown to have a range of biochemical and physiological effects. It has been shown to have antipsychotic, anti-inflammatory, and antitumor properties. It has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Chloro-8-methoxy-10H-phenothiazine in lab experiments is its high affinity for dopamine receptors, which makes it a useful tool for studying the dopamine system. However, one limitation is that it may have off-target effects on other receptors, which could complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on 2-Chloro-8-methoxy-10H-phenothiazine. One area of research is to study its potential as a treatment for various psychiatric disorders, including schizophrenia and bipolar disorder. Another area of research is to study its potential as a tool for studying the dopamine system in more detail. Additionally, there is potential for developing new derivatives of 2-Chloro-8-methoxy-10H-phenothiazine with improved properties for scientific research.
Métodos De Síntesis
The synthesis of 2-Chloro-8-methoxy-10H-phenothiazine involves the reaction of 2-chloro-8-hydroxy-10H-phenothiazine with dimethyl sulfate in the presence of potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is obtained by filtration and recrystallization.
Aplicaciones Científicas De Investigación
2-Chloro-8-methoxy-10H-phenothiazine has been widely used in scientific research due to its unique properties. It has been used as a probe to study the binding properties of various receptors, including dopamine, serotonin, and adrenergic receptors. It has also been used as a fluorescent probe to study the interaction of proteins with lipid membranes.
Propiedades
Número CAS |
17800-09-8 |
|---|---|
Nombre del producto |
2-Chloro-8-methoxy-10H-phenothiazine |
Fórmula molecular |
C13H10ClNOS |
Peso molecular |
263.74 g/mol |
Nombre IUPAC |
2-chloro-8-methoxy-10H-phenothiazine |
InChI |
InChI=1S/C13H10ClNOS/c1-16-9-3-5-13-11(7-9)15-10-6-8(14)2-4-12(10)17-13/h2-7,15H,1H3 |
Clave InChI |
UEBZOYQVDRPXAB-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)SC3=C(N2)C=C(C=C3)Cl |
SMILES canónico |
COC1=CC2=C(C=C1)SC3=C(N2)C=C(C=C3)Cl |
Sinónimos |
2-Chloro-8-methoxy-10H-phenothiazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one](/img/structure/B97900.png)
